molecular formula C164H251N57O45 B10789961 Tat-beclin 1 (Tat-BECN1)

Tat-beclin 1 (Tat-BECN1)

Cat. No.: B10789961
M. Wt: 3741.1 g/mol
InChI Key: FSKPEHWWUJTOTL-IWBSFTRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tat-beclin 1 is a synthetic peptide derived from a region of the autophagy protein beclin 1. This peptide is composed of 31 amino acids and has shown significant potential in inducing autophagy, a cellular process essential for maintaining cellular health and combating various diseases . The peptide was synthesized by researchers at the University of Texas Southwestern Medical Center, led by Dr. Beth Levine .

Preparation Methods

Tat-beclin 1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Tat-beclin 1 primarily undergoes reactions related to its biological activity rather than traditional chemical reactions like oxidation or reduction. The peptide interacts with various cellular proteins to induce autophagy. This interaction leads to the induction of autophagy, which is a process of cellular degradation and recycling .

Mechanism of Action

Tat-beclin 1 exerts its effects by inducing autophagy, a process where cells degrade and recycle their components. The peptide interacts with beclin 1, a key protein in the autophagy pathway, and enhances its activity. This interaction leads to the formation of autophagosomes, which are vesicles that engulf cellular components for degradation . The peptide also interacts with GAPR-1, a negative regulator of autophagy, to further enhance the autophagic process .

Comparison with Similar Compounds

Tat-beclin 1 is unique in its ability to induce autophagy through its interaction with beclin 1 and GAPR-1. Similar compounds include other autophagy-inducing peptides and small molecules that target the autophagy pathway. Some of these compounds are:

Tat-beclin 1 stands out due to its specific interaction with beclin 1 and its potential therapeutic applications in a wide range of diseases .

Properties

Molecular Formula

C164H251N57O45

Molecular Weight

3741.1 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[2-[(2S,3R)-1-[[(2S)-1-[[(2S,5S,6S)-5-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-6-hydroxy-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C164H251N57O45/c1-9-83(4)129(221-220-116(69-92-74-190-97-38-20-19-37-95(92)97)154(261)211-112(70-93-75-183-81-196-93)152(259)213-115(73-127(238)239)139(246)194-79-122(231)199-106(52-55-125(234)235)147(254)210-110(67-89-33-15-11-16-34-89)138(245)195-80-124(233)217-132(87(8)224)158(265)266)156(263)208-108(53-56-126(236)237)149(256)209-109(66-88-31-13-10-14-32-88)133(240)134(241)130(85(6)222)219-135(242)84(5)197-150(257)113(71-118(169)227)212-151(258)111(68-90-35-17-12-18-36-90)214-155(262)128(82(2)3)218-153(260)114(72-119(170)228)215-157(264)131(86(7)223)216-123(232)77-191-120(229)76-193-137(244)98(41-25-59-184-159(171)172)200-143(250)102(43-27-61-186-161(175)176)204-145(252)104(45-29-63-188-163(179)180)206-148(255)107(51-54-117(168)226)207-146(253)105(46-30-64-189-164(181)182)205-144(251)103(44-28-62-187-162(177)178)203-142(249)101(40-22-24-58-166)202-141(248)100(39-21-23-57-165)201-140(247)99(42-26-60-185-160(173)174)198-121(230)78-192-136(243)96(167)65-91-47-49-94(225)50-48-91/h10-20,31-38,47-50,74-75,81-87,96,98-116,128-132,190,220-225H,9,21-30,39-46,51-73,76-80,165-167H2,1-8H3,(H2,168,226)(H2,169,227)(H2,170,228)(H,183,196)(H,191,229)(H,192,243)(H,193,244)(H,194,246)(H,195,245)(H,197,257)(H,198,230)(H,199,231)(H,200,250)(H,201,247)(H,202,248)(H,203,249)(H,204,252)(H,205,251)(H,206,255)(H,207,253)(H,208,263)(H,209,256)(H,210,254)(H,211,261)(H,212,258)(H,213,259)(H,214,262)(H,215,264)(H,216,232)(H,217,233)(H,218,260)(H,219,242)(H,234,235)(H,236,237)(H,238,239)(H,265,266)(H4,171,172,184)(H4,173,174,185)(H4,175,176,186)(H4,177,178,187)(H4,179,180,188)(H4,181,182,189)/t83-,84-,85+,86+,87+,96+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,128+,129+,130+,131+,132+/m1/s1

InChI Key

FSKPEHWWUJTOTL-IWBSFTRFSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)NN[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H]([C@H](C)O)C(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)NNC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.